molecular formula C16H14N2O2 B411000 1-[(N-methylanilino)methyl]indole-2,3-dione CAS No. 326013-06-3

1-[(N-methylanilino)methyl]indole-2,3-dione

Cat. No.: B411000
CAS No.: 326013-06-3
M. Wt: 266.29g/mol
InChI Key: GPAZHHUZOZYJIM-UHFFFAOYSA-N
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Description

1-[(N-methylanilino)methyl]indole-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Chemical Reactions Analysis

1-[(N-methylanilino)methyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Scientific Research Applications

1-[(N-methylanilino)methyl]indole-2,3-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.

    Medicine: Its potential anticancer, antimicrobial, and anti-inflammatory properties are explored for drug development.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

1-[(N-methylanilino)methyl]indole-2,3-dione can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychedelic compound

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in various fields of research and industry.

Properties

IUPAC Name

1-[(N-methylanilino)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17(12-7-3-2-4-8-12)11-18-14-10-6-5-9-13(14)15(19)16(18)20/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAZHHUZOZYJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2C(=O)C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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